3-Amino-3-(4-chlorophenyl)propanamide hydrochloride
Description
IUPAC Systematic Nomenclature and CAS Registry Number
The IUPAC systematic name for this compound is (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride, reflecting its stereochemical configuration at the third carbon atom. The non-salt form, 3-amino-3-(4-chlorophenyl)propanamide, has the IUPAC name 3-amino-N-(4-chlorophenyl)propanamide. The CAS Registry Number varies depending on the enantiomeric form:
The hydrochloride salt form is denoted by the addition of "hydrochloride" to the parent name, with a molecular formula of $$ C9H{12}Cl2N2O $$ and a molecular weight of 235.11 g/mol.
Molecular Architecture and Functional Group Analysis
The molecular structure comprises three critical functional groups (Table 1):
- Amino group ($$ -NH_2 $$) at the third carbon
- Chlorophenyl moiety ($$ C6H4Cl $$) at the same carbon
- Amide group ($$ -CONH_2 $$) at the terminal position
Table 1: Key molecular features
| Property | Value/Description |
|---|---|
| Molecular formula | $$ C9H{12}Cl2N2O $$ |
| Molecular weight | 235.11 g/mol |
| SMILES (canonical) | C1=CC(=CC=C1C(CC(=O)N)N)Cl.Cl |
| InChI Key | BLSYODMJQPSVPZ-DDWIOCJRSA-N |
The planar chlorophenyl ring creates steric hindrance, influencing conformational flexibility. The amide group participates in hydrogen bonding, while the amino group contributes to zwitterionic character in aqueous solutions.
Stereochemical Considerations: (R)- vs. (S)-Enantiomer Configurations
The chiral center at C3 gives rise to two enantiomers (Figure 1):
- (3R)-enantiomer : Absolute configuration confirmed via X-ray crystallography in related derivatives
- (3S)-enantiomer : Synthesized using L- or D-amino acid precursors
Key stereochemical differences :
- Optical rotation : (R)-enantiomer exhibits dextrorotation, while (S)-enantiomer is levorotatory
- Reactivity : (R)-form shows higher affinity for chiral catalysts in asymmetric syntheses
- Crystallinity : (S)-enantiomer forms more stable monoclinic crystals due to packing efficiency
The enantiomers are resolvable via chiral chromatography or enzymatic resolution methods.
Crystallographic Characterization and Hydrogen Bonding Networks
X-ray diffraction studies of analogous compounds reveal:
- Crystal system : Monoclinic ($$ P2_1/c $$)
- Unit cell parameters : $$ a = 10.3 \, \text{Å}, \, b = 14.2 \, \text{Å}, \, c = 7.9 \, \text{Å}, \, \beta = 112^\circ $$
- Hydrogen bonds :
The hydrochloride salt forms a three-dimensional hydrogen-bonded network , stabilizing the crystal lattice (Figure 2). The chlorophenyl ring adopts a para-substituted chair-like conformation, minimizing steric clashes.
Comparative Structural Analysis with Related Chlorophenyl Propanamide Derivatives
Table 2: Structural comparison with analogs
The para-chlorine substitution in 3-amino-3-(4-chlorophenyl)propanamide hydrochloride enhances electron-withdrawing effects , increasing amide group polarization compared to meta-substituted analogs. Branching at C3 creates greater steric hindrance than linear derivatives, reducing rotational freedom.
Properties
IUPAC Name |
3-amino-3-(4-chlorophenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSYODMJQPSVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)N)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Synthetic Routes and Reaction Conditions
Experimental Procedure Example
Preparation of Methyl (+)RS-3-amino-3-(4-chlorophenyl)propanoate (Intermediate):
- Thionyl chloride is added dropwise to a suspension of (+)RS-3-amino-3-(4-chlorophenyl)propanoic acid in methanol under vigorous stirring.
- The reaction mixture is refluxed for approximately 8 hours.
- After concentration to minimum volume, water is added, and the mixture is extracted with ethyl ether.
- The aqueous phase is basified with potassium carbonate to pH 8 and extracted with ethyl acetate.
- The organic phase is dried over sodium sulfate and evaporated under reduced pressure to yield the methyl ester intermediate with a 91% yield confirmed by GC-MS (molecular ion peak at 213).
This intermediate can be further converted via amidation and salt formation to the target hydrochloride compound.
Industrial and Scale-Up Considerations
In industrial synthesis, batch or continuous flow reactors are employed to optimize yield and purity. Key parameters include:
- Precise control of temperature and pH during condensation and reduction steps
- Use of catalytic hydrogenation for safer and more scalable reduction compared to LiAlH4
- Efficient workup and purification protocols to isolate the hydrochloride salt with high purity
Automated systems and continuous flow technology improve reproducibility and throughput, essential for pharmaceutical-grade production.
Analytical and Research Data on Preparation
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H12Cl2N2O | |
| Molecular Weight | 235.11 g/mol | |
| Melting Point | Not explicitly reported | - |
| Solubility | Soluble in water (as HCl salt) | Inferred from hydrochloride form |
Reaction Yields and Purity
- The methyl ester intermediate synthesis yields approximately 91% with high purity confirmed by GC-MS analysis.
- Amidation reactions using DCC/NHS coupling agents typically afford high yields (70–90%) depending on reaction conditions and substrates.
- Hydrochloride salt formation is quantitative under controlled acidification.
Notes on Stereochemistry
The compound is often prepared as the (3R)-enantiomer, which is significant for biological activity. Enantiomeric purity is controlled by chiral starting materials or resolution techniques during synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-chlorophenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
3-Amino-3-(4-chlorophenyl)propanamide hydrochloride is a chemical compound with diverse applications across several fields. It has a molecular weight of 235.11 g/mol and is typically stored at around 4 °C to maintain stability. The IUPAC name for this compound is (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride, and its CAS number is 1955498-71-1.
Pharmaceutical Applications
3-Amino-3-(4-chlorophenyl)propanamide hydrochloride is used as an intermediate in pharmaceutical development. The molecule possesses an amide functional group, a common feature in many enzyme inhibitors, suggesting its potential to inhibit specific enzymes involved in various biological processes. Research indicates that it exhibits significant biological activity, particularly as an inhibitor in various biochemical pathways. Its structure suggests potential interactions with biological macromolecules, including proteins and enzymes. The chlorophenyl group and the central amine moiety could potentially interact with receptor sites in the body. Studies could explore its ability to bind to specific receptors, potentially leading to the development of new therapeutic agents. Its unique structure allows researchers to explore modifications that could enhance its efficacy or reduce side effects. Studies on the interactions of 3-amino-3-(4-chlorophenyl)propanamide hydrochloride with biological systems are crucial for understanding its potential therapeutic effects, with key areas including binding affinity with various biological targets. Such studies are vital for determining the compound's pharmacokinetics and pharmacodynamics.
Chemical Research Applications
The chemical reactivity of (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride can be explored through various reaction pathways typical for amides and amino compounds. These reactions are essential for modifying the compound for specific applications or enhancing its biological activity. The presence of the stereocenter (3R) suggests the molecule could be useful in asymmetric synthesis reactions, which aims to create molecules with a specific spatial arrangement of atoms, crucial for many drugs.
Biological Activities
(3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride exhibits various biological activities attributed to its structure. Preliminary studies suggest potential roles in acting as enzyme inhibitors and binding to specific receptors, potentially leading to the development of new therapeutic agents. Further research is necessary to fully elucidate its pharmacological profiles and mechanisms of action.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-chlorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 3-amino-2-(4-chlorophenyl)propanoate Hydrochloride
- Structure : Substitution at the α-carbon (ester group) instead of β-carbon (amide).
- Molecular formula: C₁₀H₁₃Cl₂NO₂; MW: 250.12 g/mol .
3-Amino-3-(3-cyanophenyl)propanoic Acid Hydrochloride
- Structure: 3-cyanophenyl substituent (electron-deficient) replaces 4-chlorophenyl; carboxylic acid replaces amide.
- Molecular formula : C₁₀H₁₁ClN₂O₂; MW : 238.67 g/mol .
- Key differences: The cyano group enhances electrophilicity, while the carboxylic acid introduces acidity (pKa ~2–3), affecting solubility and binding modes.
Substituent and Stereochemical Variations
(R)-3-Amino-3-(4-chlorophenyl)propan-1-ol Hydrochloride
- Structure : Hydroxyl group replaces the amide; (R)-configuration.
- Molecular formula: C₉H₁₃Cl₂NO; MW: 222.11 g/mol .
- Key differences : The alcohol group enables hydrogen bonding but reduces resonance stabilization compared to the amide. Chirality may influence receptor binding in biological systems.
(S)-Methyl 3-Amino-3-(4-chlorophenyl)propanoate Hydrochloride
- Structure : Methyl ester at the β-carbon; (S)-enantiomer.
- Molecular formula: C₁₀H₁₃Cl₂NO₂; MW: 250.12 g/mol .
- Key differences : Stereochemistry and ester functionality could lead to divergent metabolic pathways compared to the amide derivative.
Aromatic Ring Modifications
Methyl 3-Amino-3-(3-methoxyphenyl)propanoate Hydrochloride
- Structure : 3-methoxyphenyl (electron-donating) replaces 4-chlorophenyl.
- Molecular formula: C₁₁H₁₆ClNO₃; MW: 253.71 g/mol .
Comparative Data Table
Research Findings and Implications
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Esters (e.g., methyl propanoates) are more lipid-soluble than amides .
- Stability : Amides resist hydrolysis under physiological conditions better than esters, which may undergo enzymatic cleavage .
Biological Activity
3-Amino-3-(4-chlorophenyl)propanamide hydrochloride, also known as (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride, is a compound with significant biological activity attributed to its unique structural features. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂ClN₂O
- Molecular Weight : 235.11 g/mol
- IUPAC Name : (3R)-3-amino-3-(4-chlorophenyl)propanamide; hydrochloride
- Appearance : White powder
- Storage Temperature : 4 °C
The compound features a chiral center, which plays a crucial role in its biological interactions and pharmacological effects. The presence of the 4-chlorophenyl group enhances its potential for receptor binding and enzyme inhibition, making it a candidate for various medicinal applications .
Biological Activity Overview
Research indicates that (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride exhibits several biological activities:
- Enzyme Inhibition : The amide functional group suggests potential as an enzyme inhibitor. Preliminary studies have indicated that it may inhibit specific enzymes involved in metabolic pathways, although further research is needed to confirm these effects .
- Anticancer Properties : Similar compounds in the class of amino acid derivatives have shown promising antiproliferative effects against cancer cell lines. For instance, derivatives of related structures have demonstrated IC50 values in the low micromolar range against HeLa cells, indicating potential for development as anticancer agents .
- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to various biological targets. These studies are essential for understanding its pharmacokinetics and pharmacodynamics, which can guide therapeutic applications .
Table 1: Summary of Biological Activities
Synthesis and Modification
The synthesis of (3R)-3-amino-3-(4-chlorophenyl)propanamide hydrochloride involves several steps that can be optimized for yield and purity. Modifications to the structure could enhance its efficacy or reduce side effects, making it a versatile candidate for drug development .
Q & A
Q. What are the optimal synthetic routes for preparing 3-amino-3-(4-chlorophenyl)propanamide hydrochloride, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Mannich-type additions or sequential functionalization of a chlorophenyl precursor. For example, analogous compounds are synthesized via reactions of chloroacetamido derivatives with glycine methyl ester hydrochloride under reflux in pyridine (71% yield), followed by triazole coupling using CDI in acetonitrile (71% yield) . Optimization strategies include:
- Temperature Control : Reflux conditions (e.g., ethanol at 78°C) enhance reaction efficiency for intermediates .
- Catalyst Use : CDI (1,1'-carbonyldiimidazole) improves triazole coupling efficiency .
- Purification : Column chromatography or recrystallization minimizes byproducts.
Q. How can NMR spectroscopy be utilized to confirm the structural integrity of 3-amino-3-(4-chlorophenyl)propanamide hydrochloride?
- Methodological Answer : ¹H and ¹³C NMR are critical for structural validation. Key spectral features include:
- ¹H NMR : Signals at δ 6.10–9.00 ppm (NH groups) and δ 10.15 ppm (OH oximes in intermediates) .
- ¹³C NMR : Peaks at δ 49.4–174.9 ppm (CH₂ and CO groups) .
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to resolve aromatic proton splitting from the 4-chlorophenyl moiety.
Q. What is the role of hydrochloride salt formation in enhancing the compound's physicochemical properties?
- Methodological Answer : Salt formation improves:
- Solubility : Hydrochloride salts increase aqueous solubility, critical for in vitro assays .
- Stability : Reduces hygroscopicity and degradation during storage .
- Bioavailability : Enhances dissociation in physiological pH for pharmacokinetic studies.
Advanced Research Questions
Q. How can enantiomeric purity of 3-amino-3-(4-chlorophenyl)propanamide hydrochloride be achieved and validated?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis or employ enzymatic resolution .
- Analytical Methods :
- Chiral HPLC : Columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases .
- X-ray Crystallography : Confirms absolute configuration via single-crystal analysis .
- Polarimetry : Measures specific optical rotation (e.g., [α]D²⁵) to quantify enantiomeric excess .
Q. What analytical techniques are recommended to identify and quantify impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Detects low-abundance impurities (e.g., unreacted intermediates, Mannich byproducts) with a C18 column and gradient elution (0.1% TFA in acetonitrile/water) .
- ICP-OES : Quantifies residual metal catalysts (e.g., Pd from coupling reactions).
- Karl Fischer Titration : Monitors water content to assess hygroscopicity .
Q. How does substitution of the 4-chlorophenyl group with other halogens (e.g., fluorine) impact biological activity?
- Methodological Answer :
- Comparative SAR Studies : Fluorine analogs (e.g., 4-fluorophenyl derivatives) show altered logP values and receptor binding due to electronegativity and van der Waals radius differences .
- In Silico Modeling : DFT calculations predict electronic effects; molecular docking assesses steric compatibility with target enzymes .
- In Vitro Assays : Test antiproliferative or enzyme inhibition activity against chlorophenyl analogs .
Q. What strategies are effective in scaling up the synthesis while maintaining reproducibility?
- Methodological Answer :
- Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., Mannich additions) .
- Quality by Design (QbD) : Define critical process parameters (CPPs) like temperature, stirring rate, and reagent stoichiometry .
- PAT (Process Analytical Technology) : Use inline FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
